molecular formula C28H32N4O3 B1357170 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamin CAS No. 261351-45-5

5,6-Diamino-N,N,N',N'-tetraethyl-rhodamin

Cat. No.: B1357170
CAS No.: 261351-45-5
M. Wt: 472.6 g/mol
InChI Key: LJSMMWFTVBPRDS-UHFFFAOYSA-N
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Description

5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin, also known as 5,6-Diamino-N,N,N’,N’-tetraethylrhodamine, is a fluorescent indicator specifically designed to detect the presence of nitric oxide (NO) in biological systems . It is a highly sensitive NO probe, displaying higher photostability than its counterpart, DAF .


Molecular Structure Analysis

The molecular structure of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin is complex, with a molecular weight of 472.6 g/mol . The IUPAC name for this compound is 5,6-diamino-3’,6’-bis(diethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one .


Chemical Reactions Analysis

5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin reacts with NO to form a triazolofluorescein derivative. This reaction results in a significant enhancement of the molecule’s fluorescence intensity, allowing researchers to visualize and quantify NO production in real-time within living cells and tissues .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin include a molecular weight of 472.6 g/mol, a XLogP3-AA of 4.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 6 .

Scientific Research Applications

Biochemical Studies

The biochemical properties of 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamin and its derivatives have been a subject of interest. Studies have shown that derivatives like 3,6-Diaminofluoran, a metabolite of Rhodamine B, exhibit less toxicity compared to Rhodamine B in rats. These findings are crucial for understanding the metabolic and toxicologic behaviors of these compounds in biological systems (Webb et al., 1961).

Metabolism Studies

Research on Rhodamine B, a related compound to this compound, reveals its extensive absorption from the gastrointestinal tract and its metabolism in animals through de-ethylation. Such studies are significant for understanding the biological processing and potential applications of these compounds (Webb & Hansen, 1961).

Bioimaging Applications

Diaminofluoresceins and derivatives based on the rhodamine chromophore, like this compound, have been developed for bioimaging. These compounds are utilized in detecting and imaging nitric oxide (NO) in biological contexts, offering crucial insights into cellular processes (Kojima et al., 2001).

Analytical Chemistry

Rhodamine-based compounds have been developed as chemodosimeters, exhibiting high selectivity and sensitivity for certain ions like Hg2+. These compounds' ability to undergo changes in fluorescence and color in response to specific ions can be applied in various analytical and detection methods (Wu et al., 2007).

Synthesis and Characterization

The synthesis and characterization of derivatives and analogues of this compound have been explored extensively. This includes studying their optical properties, which are crucial for applications in materials science and photophysics (Uddin & Marnett, 2008).

Mechanism of Action

Target of Action

The primary target of DAR-2 is Nitric Oxide (NO) . Nitric Oxide is a critical signaling molecule in the body that helps with various physiological and pathological processes.

Mode of Action

DAR-2 acts as a fluorescent indicator for Nitric Oxide (NO) . It interacts with NO and undergoes a conformational change that results in fluorescence. This fluorescence can be detected and measured, providing a quantitative indication of NO presence .

Result of Action

The primary result of DAR-2 action is the generation of a fluorescent signal in the presence of NO . This allows for the detection and quantification of NO in biological systems, aiding in the study of NO-related physiological and pathological processes.

Future Directions

The future directions of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin research could involve its further use as a NO probe in various biological systems. Its ability to detect NO production in real-time within living cells and tissues makes it a valuable tool in biological and medical research .

Biochemical Analysis

Biochemical Properties

5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin plays a crucial role in biochemical reactions as a fluorescent indicator for nitric oxide. It interacts with nitric oxide to form a fluorescent product, which can be detected and measured using fluorescence microscopy. This interaction is essential for studying nitric oxide’s role in cellular signaling and oxidative stress responses. The compound’s ability to bind with nitric oxide makes it a valuable tool for researchers investigating the dynamics of nitric oxide in biological systems .

Cellular Effects

The effects of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin on various cell types and cellular processes are significant. As a nitric oxide indicator, it influences cell function by allowing the visualization and quantification of nitric oxide levels within cells. This capability is crucial for understanding how nitric oxide affects cell signaling pathways, gene expression, and cellular metabolism. By providing real-time data on nitric oxide levels, 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin helps elucidate the role of nitric oxide in cellular processes .

Molecular Mechanism

The molecular mechanism of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin involves its interaction with nitric oxide. The compound forms a covalent bond with nitric oxide, triggering a cyclization process that results in the formation of a fluorescent product. This reaction enhances the compound’s fluorescence properties, making it an effective indicator for nitric oxide. The binding interaction between 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin and nitric oxide is specific and sensitive, allowing for accurate detection of nitric oxide levels in biological samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin change over time. The compound is known for its stability and photostability, which are crucial for long-term experiments. Like many fluorescent dyes, it may undergo degradation over extended periods, potentially affecting its fluorescence intensity. Researchers must consider these temporal effects when designing experiments and interpreting results. Long-term studies have shown that 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin maintains its functionality, making it a reliable tool for continuous monitoring of nitric oxide levels .

Dosage Effects in Animal Models

The effects of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin vary with different dosages in animal models. At optimal dosages, the compound effectively indicates nitric oxide levels without causing adverse effects. At higher doses, it may exhibit toxic effects, potentially interfering with cellular functions and overall health of the animal. Researchers must carefully determine the appropriate dosage to balance efficacy and safety. Studies have shown that the compound’s fluorescence properties are dose-dependent, with higher doses resulting in increased fluorescence intensity .

Metabolic Pathways

5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin is involved in metabolic pathways related to nitric oxide signaling. It interacts with enzymes and cofactors that regulate nitric oxide production and degradation. The compound’s role in these pathways helps researchers understand the dynamics of nitric oxide metabolism and its impact on cellular functions. By monitoring changes in nitric oxide levels, 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin provides insights into the regulation of metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its fluorescence properties. Understanding the transport and distribution mechanisms of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin is essential for accurate interpretation of experimental results. The compound’s ability to localize within specific cellular compartments enhances its utility as a nitric oxide indicator .

Subcellular Localization

The subcellular localization of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin interacts with nitric oxide in relevant cellular contexts, providing accurate and meaningful data. Researchers can use this information to study the spatial dynamics of nitric oxide signaling and its effects on cellular processes .

Properties

IUPAC Name

5,6-diamino-3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-20-25(13-17)34-26-14-18(32(7-3)8-4)10-12-21(26)28(20)22-16-24(30)23(29)15-19(22)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSMMWFTVBPRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC(=C(C=C5C(=O)O3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583373
Record name 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261351-45-5
Record name 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAR-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What type of receptor is DAR-2 known to interact with?

A1: DAR-2 is a G protein-coupled receptor (GPCR) primarily found in insects like Drosophila melanogaster (fruit flies) and Bombyx mori (silkworms). [, ]

Q2: What are the natural ligands for DAR-2?

A2: DAR-2 binds to a family of insect neuropeptides called A-type allatostatins, specifically drostatins-A1 to -A4 in Drosophila melanogaster. []

Q3: What happens when allatostatins bind to DAR-2?

A3: Binding of allatostatins to DAR-2 triggers a second messenger cascade within the cell, ultimately leading to inhibitory effects. [] This cascade is measured in laboratory settings using bioluminescence assays. [, ]

Q4: Does DAR-2 exhibit ligand redundancy?

A4: Yes, both DAR-2 and a related receptor, DAR-1, can be activated by multiple allatostatins, indicating ligand redundancy. This suggests that these receptors may have overlapping functions. []

Q5: Where is DAR-2 primarily expressed in insects?

A5: DAR-2 is mainly expressed in the insect gut, with lower levels detected in the brain. This suggests a role in regulating gut motility. [, ] Northern blot analysis has confirmed the predominant expression of the DAR-2 gene in the gut of Drosophila larvae. []

Q6: How does DAR-2 signaling differ from DAR-1 signaling?

A6: Studies using pertussis toxin, which disrupts certain G protein signaling pathways, suggest that DAR-1 and DAR-2 may interact with different downstream effector systems. This implies distinct biological functions for each receptor. []

Q7: What is the molecular formula and weight of 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamine?

A7: While not explicitly provided in the provided research papers, the molecular formula for 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamine is C32H40N4O3, and its molecular weight is 528.68 g/mol. This information can be derived from its chemical structure.

Q8: What is known about the material compatibility and stability of DAR-2?

A8: The provided research primarily focuses on the biological activity and function of DAR-2. Therefore, detailed information on its material compatibility and stability under various conditions is not available from these papers.

Q9: What techniques are used to study DAR-2 function?

A9: Researchers employ various techniques to investigate DAR-2, including:

  • Molecular Cloning: Cloning of the DAR-2 gene has been crucial in understanding its sequence, structure, and evolutionary relationship to other receptors. [, ]
  • Heterologous Expression: Expressing DAR-2 in cell lines like CHO cells allows for studying its signaling properties and responses to different ligands in a controlled environment. [, ]
  • Bioluminescence Assays: These assays measure second messenger activation downstream of DAR-2 activation by allatostatins. [, ]
  • Northern Blotting: This technique helps determine the tissue distribution of DAR-2 mRNA, revealing its primary location in the gut. []

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